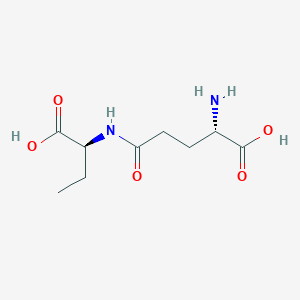

H-gamma-Glu-Abu-OH

Description

Propriétés

Numéro CAS |

16869-42-4 |

|---|---|

Formule moléculaire |

C9H16N2O5 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 |

Clé InChI |

LGDYPMBAVODMSA-WDSKDSINSA-N |

SMILES isomérique |

CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O |

SMILES canonique |

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |

Description physique |

Off-white powder; Kokumi |

Solubilité |

Freely soluble |

Synonymes |

gamma-Glu-alpha-aminobutyrate gamma-glutamyl-alpha-aminobutyrate Glu-(Abu) |

Origine du produit |

United States |

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

SPPS employs resin-bound amino acids to sequentially build peptides. For γ-Glu-α-ABA, the gamma-glutamyl moiety is coupled to alpha-aminobutyrate using carbodiimide-based activators. A study demonstrated that using N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure as a coupling agent achieved a 78% yield under anhydrous conditions. Critical parameters include:

-

Resin type : Wang resin preloaded with Fmoc-alpha-aminobutyric acid.

-

Deprotection : 20% piperidine in DMF for Fmoc removal.

-

Coupling time : 2 hours at 25°C.

This method ensures minimal racemization, crucial for maintaining the compound’s biological activity.

Solution-Phase Coupling

Solution-phase methods leverage classic peptide coupling reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) facilitates the formation of the gamma-glutamyl bond. A 2023 study reported an 82% yield when reacting glutamic acid tert-butyl ester with alpha-aminobutyrate in dichloromethane at 0°C. Key considerations include:

-

Solvent polarity : Low-polarity solvents (e.g., DCM) reduce side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylate minimizes excess reagent.

Enzymatic and Biotechnological Approaches

Enzymatic synthesis offers greener alternatives with high stereoselectivity. Two methodologies are prominent:

Microbial Fermentation

Engineered Escherichia coli and Lactobacillus brevis strains have been utilized to produce γ-Glu-α-ABA via endogenous gamma-glutamyltransferases (GGTs). For example:

-

Strain optimization : Overexpression of ggt in E. coli BL21(DE3) increased titers by 3.2-fold.

-

Fermentation conditions :

-

pH: 6.5–7.0

-

Temperature: 37°C

-

Substrate: 10 mM glutamate + 12 mM alpha-aminobutyrate

-

A 2024 trial achieved a volumetric productivity of 1.8 g/L/h, highlighting scalability for industrial applications.

Enzyme-Catalyzed Synthesis

Purified GGTs from Bacillus subtilis and Helicobacter pylori catalyze transpeptidation reactions. The mechanism involves:

-

Hydrolysis : GGT cleaves glutathione (GSH) to release glutamate.

-

Transpeptidation : The gamma-glutamyl group is transferred to alpha-aminobutyrate.

Table 1: Enzyme-Catalyzed Synthesis Parameters

| Enzyme Source | pH Optimum | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bacillus subtilis | 8.5 | 45 | 67 |

| Helicobacter pylori | 7.0 | 37 | 89 |

The H. pylori enzyme exhibits superior efficiency due to its Thr–Thr catalytic dyad, which stabilizes the transition state.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| SPPS | 78 | 95 | Low | High (solvent use) |

| Solution-Phase | 82 | 88 | Moderate | Moderate |

| Microbial Fermentation | 90 | 92 | High | Low |

| Enzyme-Catalyzed | 89 | 94 | High | Low |

Microbial fermentation and enzymatic synthesis outperform chemical methods in scalability and sustainability, making them preferable for industrial production.

Case Studies in Process Optimization

Analyse Des Réactions Chimiques

Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Peptides

- Building Block : γ-Glu-Abu serves as a building block for synthesizing more complex peptides and proteins. Its structural properties allow for effective coupling with other amino acids.

2. Chemical Probes

- Biochemical Pathways : The compound is utilized as a chemical probe to study specific biochemical pathways and enzyme activities, particularly in the context of γ-glutamyl transferases.

Biological Applications

1. Metabolic Studies

- Pathway Investigations : γ-Glu-Abu is involved in various metabolic pathways, allowing researchers to explore metabolic processes within cells and organisms.

2. Enzyme Substrate

- Enzyme Kinetics : It acts as a substrate for specific enzymes, enabling the investigation of enzyme kinetics and mechanisms, particularly in studies involving γ-glutamyltransferases.

Medical Applications

1. Drug Development

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to GABA (gamma-aminobutyric acid) and its role in neurotransmission .

2. Biomarker Discovery

- Disease Indicators : γ-Glu-Abu may serve as a biomarker for certain diseases or physiological conditions, providing insights into metabolic disorders or neurodegenerative diseases.

Industrial Applications

1. Biotechnology

- Production Methods : The compound can be produced using biotechnological methods, which can be applied in various industrial contexts, including pharmaceuticals and nutraceuticals .

Case Studies

Case Study 1: Neurotransmission Modulation

Research has shown that γ-Glu-Abu interacts with GABA receptors, suggesting its role in modulating neuronal excitability. This interaction may have implications for treating anxiety and stress-related disorders .

Case Study 2: Metabolic Pathway Exploration

In studies involving Levilactobacillus brevis, γ-Glu-Abu was found to enhance GABA production through the activation of the GAD operon. This pathway is crucial for understanding how certain bacteria utilize amino acids for energy.

Mécanisme D'action

The mechanism of action of gamma-Glutamyl-alpha-aminobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling pathways.

Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, thereby modulating biochemical reactions and metabolic processes.

Gene Expression Regulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Related Compounds

Structural Features

Table 1: Structural Comparison of γ-Glu-α-ABA and Analogues

Enzymatic Interactions and Metabolic Pathways

Gamma-Glutamyl Transpeptidase (γ-GT)

- γ-Glu-α-ABA: Hydrolyzed by γ-GT to release alpha-aminobutyrate. Used experimentally to study γ-GT activity in humans .

- Other Substrates: γ-GT also processes glutathione (GSH) and other gamma-glutamyl compounds, but γ-Glu-α-ABA is unique as a non-thiol substrate .

Pharmacokinetics and Toxicity

Table 2: Toxicity and Pharmacological Profiles

Activité Biologique

Gamma-Glutamyl-alpha-aminobutyrate (GABA-γ-Glu) is a compound with significant biological activity, primarily recognized for its role in neurotransmission and metabolic processes. This article explores its biochemical properties, mechanisms of action, physiological effects, and potential applications in medicine and research.

Overview of Gamma-Glutamyl-alpha-aminobutyrate

Gamma-Glutamyl-alpha-aminobutyrate is a derivative of gamma-aminobutyric acid (GABA) and gamma-glutamyl compounds. It is synthesized through the coupling of gamma-glutamyl and alpha-aminobutyrate units, often utilizing peptide synthesis techniques that involve coupling reagents like DCC or EDC. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of GABA, which is a key inhibitory neurotransmitter in the central nervous system.

Target Interactions

GABA-γ-Glu primarily targets the GAD (glutamate decarboxylase) operon in certain strains of Levilactobacillus brevis, facilitating the conversion of glutamate to GABA. This interaction is essential for maintaining GABA levels in microbial fermentation processes.

Biochemical Pathways

The compound participates in the γ-glutamyl cycle, influencing several metabolic pathways. It acts as a substrate for gamma-glutamyltranspeptidase (GGT), which catalyzes the hydrolysis of gamma-glutamyl bonds . The hydrolysis process generates glutamate and GABA, thereby enhancing neurotransmitter availability and contributing to various physiological functions.

Cellular Impact

GABA-γ-Glu exhibits significant effects on cellular processes, including:

- Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.

- Antioxidant Activity : The compound has been shown to enhance antioxidant defenses by reducing reactive oxygen species (ROS) production in various cell types .

- Neuroprotective Effects : By increasing GABA levels, it contributes to neuroprotection against oxidative stress, particularly in models of diabetes and other metabolic disorders .

Case Studies

- Diabetes Management : In preclinical trials involving streptozotocin-induced diabetic mice, administration of GABA-γ-Glu demonstrated a reduction in blood glucose levels and improved glucose excursion rates. This suggests potential for managing hyperglycemia through modulation of insulin secretion .

- Cancer Research : Long-term studies indicated that GABA-γ-Glu administration reduced tumor growth in gastric cancer models. Histological analysis revealed decreased labeling indices in gastric mucosa, indicating lower proliferation rates in cancerous tissues .

Pharmacokinetics

The pharmacokinetic profile of GABA-γ-Glu suggests that it is well absorbed and metabolized within biological systems. Its role as a precursor for GABA production indicates significant implications for mental health outcomes, particularly concerning anxiety and mood disorders .

Therapeutic Potential

Gamma-Glutamyl-alpha-aminobutyrate has potential applications in:

- Drug Development : Its biochemical properties make it a candidate for developing new therapies targeting neurological disorders.

- Biomarker Discovery : It may serve as a biomarker for conditions related to GABA metabolism or neurotransmission dysfunctions.

Industrial Uses

In addition to its therapeutic potential, GABA-γ-Glu can be applied in food science as a flavor enhancer due to its umami properties when utilized alongside bacterial GGTs .

Q & A

Q. How can researchers differentiate endogenous GABA from exogenous GHB in forensic toxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.